molecular formula C18H17N3O2 B2434774 N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide CAS No. 1421508-42-0

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide

Cat. No.: B2434774
CAS No.: 1421508-42-0
M. Wt: 307.353
InChI Key: VVKIKNQWZUMODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide: is a synthetic organic compound that belongs to the class of naphthamide derivatives. This compound is characterized by the presence of a naphthalene ring system attached to a pyrimidine moiety through an ethyl linker. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide typically involves the following steps:

    Formation of the pyrimidine moiety: This can be achieved by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the ethyl linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.

    Formation of the naphthamide structure: The final step involves the coupling of the pyrimidine-ethyl intermediate with a naphthalene derivative, typically through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group on the pyrimidine ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to investigate the binding affinities and mechanisms of action of related compounds.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The ethyl linker and naphthalene ring system play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-benzamide
  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-anthramide
  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-quinolamide

Uniqueness

Compared to similar compounds, N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide exhibits unique structural features, such as the presence of a naphthalene ring system, which enhances its stability and reactivity. Additionally, the specific positioning of the ethyl linker and the pyrimidine moiety contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-10-17(22)21(12-20-13)9-8-19-18(23)16-7-6-14-4-2-3-5-15(14)11-16/h2-7,10-12H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKIKNQWZUMODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.